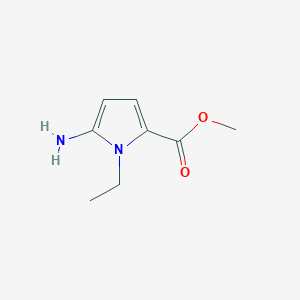![molecular formula C8H9ClN2O B1471018 Pyrazolo[1,5-a]pyridin-2-yl-methanolhydrochlorid CAS No. 1187932-28-0](/img/structure/B1471018.png)
Pyrazolo[1,5-a]pyridin-2-yl-methanolhydrochlorid
Übersicht
Wissenschaftliche Forschungsanwendungen
Optische Anwendungen in der Materialwissenschaft
Pyrazolo[1,5-a]pyridin-2-yl-methanolhydrochlorid wurde als strategische Verbindung für optische Anwendungen identifiziert, da es über einstellbare photophysikalische Eigenschaften verfügt. Diese Eigenschaften machen es für die Konstruktion von Festkörperemittern geeignet, die für die Entwicklung von organischen lichtemittierenden Dioden (OLEDs) von entscheidender Bedeutung sind. Die Fähigkeit der Verbindung, gute Festkörperemissionsintensitäten aufzuweisen, macht sie vergleichbar mit kommerziellen Sonden wie Cumarin-153 und Rhodamin 6G .
Bioimaging
Im Bereich des Bioimagings zeigen die Derivate dieser Verbindung aufgrund ihrer signifikanten photophysikalischen Eigenschaften vielversprechende Ergebnisse. Sie können als Fluoreszenzsonden zur Untersuchung der Dynamik intrazellulärer Prozesse eingesetzt werden, wodurch eine nicht-invasive Möglichkeit zur Überwachung und zum Verständnis biologischer Funktionen auf molekularer Ebene geschaffen wird .
Medizinische Chemie: Antitumoranwendungen
Das Pyrazolo[1,5-a]pyridin-Gerüst ist Teil von N-heterocyclischen Verbindungen, die in der medizinischen Chemie einen hohen Stellenwert haben. Seine Derivate wurden auf ihr Antitumorpotential untersucht, mit der Möglichkeit, zu neuen Designs von Antitumormedikamenten zu führen .
Organische Synthese
Diese Verbindung dient als funktionelles Gerüst in der organischen Synthese und ermöglicht eine vielfältige Nachfunktionalisierung. Sie ermöglicht die Herstellung einer breiten Palette strukturell unterschiedlicher Moleküle, die weiter auf verschiedene chemische und pharmakologische Eigenschaften untersucht werden können .
Chemosensoren
Die strukturelle Vielseitigkeit von this compound ermöglicht seinen Einsatz bei der Entwicklung von Chemosensoren. Diese Sensoren können Ionen oder Moleküle detektieren, was sie in der Umweltüberwachung und Diagnostik wertvoll macht .
Photophysikalische Studien
Die Derivate der Verbindung werden in photophysikalischen Studien verwendet, um die Wechselwirkung zwischen Licht und Materie zu verstehen. Sie sind besonders nützlich bei der Untersuchung von Fluoreszenzeigenschaften und Photobleichleistungen, die für die Entwicklung neuer fluoreszierender Materialien unerlässlich sind .
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit amp-activated protein kinase , suggesting that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have a similar target.
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
If it does indeed target amp-activated protein kinase as suggested, it could potentially affect energy homeostasis within cells .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have similar effects.
Biochemische Analyse
Biochemical Properties
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction with TRKs suggests that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may have potential therapeutic applications in cancer treatment by inhibiting the continuous activation and overexpression of these kinases .
Cellular Effects
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, such as the Km-12 cell line, by targeting TRKs . Additionally, Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride has been observed to affect the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are crucial for cell survival and differentiation .
Molecular Mechanism
The molecular mechanism of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the ATP pocket of TRKs, thereby inhibiting their kinase activity . The inhibition of TRKs results in the suppression of downstream signaling pathways, ultimately affecting cell proliferation and survival . Furthermore, Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride has shown selectivity for certain cell lines, indicating its potential for targeted therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride have been observed to change over time. The compound exhibits good plasma stability, which is essential for maintaining its efficacy during experiments . Long-term studies are needed to fully understand its degradation and any potential long-term effects on cellular function. In vitro and in vivo studies have shown that Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride can maintain its activity over extended periods, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TRKs and suppress tumor growth without causing significant toxicity . At higher doses, Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective .
Metabolic Pathways
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with cytochrome P450 isoforms, particularly CYP2C9, suggests that it may affect metabolic flux and metabolite levels . Understanding these interactions is crucial for predicting potential drug-drug interactions and optimizing the compound’s therapeutic efficacy .
Transport and Distribution
The transport and distribution of Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to specific proteins may affect its localization and accumulation within certain cellular compartments . These interactions are essential for determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
Pyrazolo[1,5-a]pyridin-2-yl-methanol hydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its use in biochemical research and drug development .
Eigenschaften
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c11-6-7-5-8-3-1-2-4-10(8)9-7;/h1-5,11H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPRQIXTZZVVBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-28-0 | |
| Record name | {pyrazolo[1,5-a]pyridin-2-yl}methanol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1470940.png)











